Cas no 1344318-59-7 (4-cyclopropyl-1,3-thiazole-2-thiol)

4-cyclopropyl-1,3-thiazole-2-thiol 化学的及び物理的性質
名前と識別子
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- 2(3H)-Thiazolethione, 4-cyclopropyl-
- 4-cyclopropyl-1,3-thiazole-2-thiol
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- MDL: MFCD20293722
- インチ: 1S/C6H7NS2/c8-6-7-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H,7,8)
- InChIKey: QIENDHTVOUQYPT-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2CC2)NC1=S
4-cyclopropyl-1,3-thiazole-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314297-100mg |
4-Cyclopropyl-1,3-thiazole-2-thiol |
1344318-59-7 | 95% | 100mg |
¥11844 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314297-1g |
4-Cyclopropyl-1,3-thiazole-2-thiol |
1344318-59-7 | 95% | 1g |
¥31748 | 2023-03-01 | |
Ambeed | A1084988-1g |
4-Cyclopropyl-1,3-thiazole-2-thiol |
1344318-59-7 | 95% | 1g |
$3372.0 | 2024-04-24 | |
Enamine | EN300-266468-1.0g |
4-cyclopropyl-1,3-thiazole-2-thiol |
1344318-59-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-266468-2.5g |
4-cyclopropyl-1,3-thiazole-2-thiol |
1344318-59-7 | 95% | 2.5g |
$2660.0 | 2023-09-12 | |
Enamine | EN300-266468-5g |
4-cyclopropyl-1,3-thiazole-2-thiol |
1344318-59-7 | 95% | 5g |
$3935.0 | 2023-09-12 | |
1PlusChem | 1P01C73B-50mg |
4-cyclopropyl-1,3-thiazole-2-thiol |
1344318-59-7 | 95% | 50mg |
$452.00 | 2023-12-22 | |
1PlusChem | 1P01C73B-1g |
4-cyclopropyl-1,3-thiazole-2-thiol |
1344318-59-7 | 95% | 1g |
$1740.00 | 2023-12-22 | |
1PlusChem | 1P01C73B-2.5g |
4-cyclopropyl-1,3-thiazole-2-thiol |
1344318-59-7 | 95% | 2.5g |
$3350.00 | 2023-12-22 | |
1PlusChem | 1P01C73B-100mg |
4-cyclopropyl-1,3-thiazole-2-thiol |
1344318-59-7 | 95% | 100mg |
$643.00 | 2023-12-22 |
4-cyclopropyl-1,3-thiazole-2-thiol 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
4-cyclopropyl-1,3-thiazole-2-thiolに関する追加情報
4-cyclopropyl-1,3-thiazole-2-thiol (CAS No. 1344318-59-7): A Promising Scaffold for Targeted Therapeutic Applications
4-cyclopropyl-1,3-thiazole-2-thiol represents a unique molecular framework within the thiazole family, characterized by its 1,3-thiazole-2-thiol core structure and the presence of a cyclopropyl substituent. This compound, with the CAS number 1344318-59-7, has garnered attention in recent years due to its potential applications in pharmaceutical research and its ability to modulate key biological pathways. The integration of a cyclopropyl group into the thiazole ring introduces steric and electronic effects that significantly influence the compound's reactivity and biological activity. Recent studies have highlighted its role in the development of novel therapeutics targeting inflammatory diseases and neurodegenerative disorders.
The 1,3-thiazole-2-thiol ring system is known for its ability to engage in diverse interactions with biological targets, including enzymes, receptors, and ion channels. The cyclopropyl substituent, a three-membered ring with high ring strain, further enhances the compound's structural rigidity and provides unique opportunities for molecular recognition. This combination of structural features makes 4-cycloprop, 1,3-thiazole-2-thiol an attractive scaffold for drug design, particularly in the context of small molecule inhibitors and modulators of protein-protein interactions.
Recent advancements in medicinal chemistry have underscored the importance of 4-cyclopropyl-1,3-thiazole-2-thiol in the development of compounds with selective biological activity. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against COX-2 (cyclooxygenase-2), a key enzyme involved in the inflammatory response. The study revealed that the cyclopropyl group enhances the compound's affinity for the enzyme's active site, while the 1,3-thiazole-2-thiol moiety contributes to its metabolic stability. This finding highlights the potential of 4-cyclopropyl-1,3-thiazole-2-thiol as a lead compound for the design of anti-inflammatory agents with improved therapeutic profiles.
In addition to its anti-inflammatory properties, 4-cyclopropyl-1,3-thiazole-2-thiol has shown promise in the context of neurodegenerative diseases. Research published in Neuropharmacology in 2023 explored its potential as a modulator of tau protein aggregation, a hallmark of Alzheimer's disease. The study demonstrated that compounds derived from this scaffold could reduce the formation of neurofibrillary tangles in vitro, suggesting a possible role in the prevention of neurodegeneration. The 1,3-thiazole-2-thiol ring is believed to interact with specific residues in the tau protein, thereby disrupting its pathological aggregation. These findings open new avenues for the development of therapeutic strategies targeting neurodegenerative conditions.
The synthetic accessibility of 4-cyclopropyl-1,3-thiazole-2-thiol is another factor contributing to its relevance in pharmaceutical research. A 2023 paper in Organic & Biomolecular Chemistry described a novel, efficient synthesis route for this compound, which involves a one-pot reaction between a 1,3-thiazole-2-thiol precursor and a cyclopropyl-containing reagent. This method not only reduces the number of synthetic steps but also minimizes the formation of byproducts, making it a sustainable approach for large-scale production. The ability to synthesize this compound efficiently is critical for its application in drug discovery and development.
Furthermore, the pharmacokinetic properties of 4-cyclopropyl-1,3-thiazole-2-thiol have been investigated in preclinical studies. A 2023 study in Drug Metabolism and Disposition reported that derivatives of this scaffold exhibit favorable oral bioavailability and prolonged half-life in vivo. The cyclopropyl group was found to enhance the compound's resistance to metabolic degradation, while the 1,3-thiazole-2-thiol moiety contributes to its stability in biological fluids. These properties are essential for the development of orally available drugs, as they ensure consistent therapeutic effects and reduced dosing frequency.
The 1,3-thiazole-2-thiol core of this compound is also of interest in the context of metalloenzyme inhibition. A 2023 study in ACS Chemical Biology explored its potential as an inhibitor of Fe-S cluster-containing enzymes, which are implicated in various metabolic processes. The study demonstrated that the cyclopropyl group could coordinate with metal ions in the enzyme's active site, thereby disrupting its catalytic activity. This finding suggests that 4-cyclopropyl-1,3-thiazole-2-thiol could be a valuable tool for the study of metalloenzyme function and the development of targeted therapeutics.
Despite its promising properties, the development of 4-cyclopropyl-1,3-thiazole-2-thiol as a therapeutic agent is still in its early stages. Challenges such as optimizing its selectivity, minimizing potential side effects, and ensuring its safety in long-term use remain areas of active research. Ongoing studies are focused on the identification of analogs with enhanced potency and reduced toxicity, as well as the exploration of its potential in combination therapies. These efforts are critical for translating the laboratory findings into clinical applications.
In conclusion, 4-cyclopropyl-1,3-thiazole-2-thiol represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its potential applications in the treatment of inflammatory and neurodegenerative diseases, make it a promising candidate for further investigation. As research in this area continues to evolve, the compound's role in the development of novel therapeutics is likely to expand, offering new opportunities for the treatment of a wide range of medical conditions.
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